

# No Publicly Available Data for SJM-3 Phase 1 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SJM-3     |           |
| Cat. No.:            | B11934851 | Get Quote |

As of December 2025, there is no publicly available information, data, or publications regarding a Phase 1 clinical trial for a compound designated "SJM-3." Extensive searches for "SJM-3 clinical trial phase 1 results" and associated terms did not yield any registered clinical trials or published data in the public domain.

The designation "SJM-3" appears in preclinical research as a compound that acts as a positive allosteric modulator of GABAA receptors.[1][2][3] This indicates that SJM-3 is a subject of laboratory and in-vitro studies to understand its mechanism of action and potential therapeutic effects.[1][4] Specifically, SJM-3 has been identified as an antagonist at the high-affinity benzodiazepine binding site ( $\alpha$ +/ $\gamma$ - subunit interface) of the GABAA receptor, while also potentiating GABA currents through a different binding site in the transmembrane domain.[1][4] This dual action makes it a subject of interest for researchers exploring novel modulators of GABAA receptors.[1]

However, the transition from preclinical research to Phase 1 clinical trials is a significant step in drug development that involves rigorous testing in humans to evaluate safety, dosage, and potential side effects. The absence of any public records of an "SJM-3 clinical trial" suggests that the compound has not yet reached this stage of development, or that the research is being conducted under a different name or is not yet disclosed publicly.

Without any clinical trial data, it is not possible to provide the requested comparison guide, including tables of quantitative data, detailed experimental protocols from human trials, or



visualizations of clinical trial workflows. The information required to fulfill the user's request is contingent on the existence and public disclosure of Phase 1 clinical trial results for **SJM-3**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Positive modulation of synaptic and extrasynaptic GABAA receptors by an antagonist of the high affinity benzodiazepine binding site PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. GABA Receptor | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [No Publicly Available Data for SJM-3 Phase 1 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934851#sjm-3-clinical-trial-phase-1-results]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com